molecular formula C19H21FN2O3S B2656650 N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 879357-58-1

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide

Cat. No.: B2656650
CAS No.: 879357-58-1
M. Wt: 376.45
InChI Key: LWQVFXZTMGUFBP-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a synthetic propanamide derivative designed for biochemical research. Compounds within the propanamide class have been extensively investigated for their potential to modulate key biological targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is a non-selective cation channel that acts as a critical molecular integrator of painful stimuli, such as capsaicin, heat, and low pH, making it a prominent target in pain and inflammation research . The structure of this compound incorporates several pharmacophoric elements common to TRPV1 ligands, including a fluorinated phenyl ring and a sulfonamide linker, which are known to contribute to high binding affinity and functional activity . Its mechanism of action is anticipated to involve antagonism of the TRPV1 receptor, thereby inhibiting the influx of calcium ions and the subsequent transmission of nociceptive signals . This makes it a valuable in vitro tool for studying neuropathic pain pathways, inflammatory hyperalgesia, and for screening novel analgesic compounds . The (E)-stilbene-like ethenylsulfonylamino group further suggests potential for investigating allosteric modulation or protein-binding interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)11-13-26(24,25)22-12-10-19(23)21-14-17-4-2-3-5-18(17)20/h2-9,11,13,22H,10,12,14H2,1H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVFXZTMGUFBP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the fluorophenyl and methylphenyl intermediates, followed by their coupling through sulfonylation and amidation reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like hydroxide or amine groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The compound shares a propanamide backbone with several analogs, but key differences arise in substituent groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
Target Compound C₁₉H₂₀FN₂O₃S 381.44 Fluorophenylmethyl, ethenylsulfonylamino, 4-methylphenyl Unique ethenyl bridge and fluorine substitution
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole, oxadiazole, methylphenyl Oxadiazole-thiazole heterocycles instead of ethenylsulfonylamino
N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide () C₁₉H₂₁ClNO₃S 378.89 Chlorophenyl, methylsulfonyl Chlorine substituent and lack of ethenyl bridge
para-Methylfentanyl () C₂₃H₂₉N₂O 349.49 Piperidine, methylphenyl Opioid core (piperidine) instead of sulfonamide

Physicochemical Properties

Melting Points and Solubility:
  • Compound 7c () : MP = 134–136°C; higher polarity due to oxadiazole-thiazole systems .
  • N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide () : Likely higher lipophilicity due to chlorophenyl vs. fluorophenyl .
Spectral Data:
  • IR Spectroscopy : Target compound expected to show sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹), similar to compounds .
  • ¹H NMR : Distinct splitting patterns for 2-fluorophenyl protons (δ 6.8–7.3 ppm) and ethenyl protons (δ 6.2–6.8 ppm) .
  • EI-MS : Predominant fragmentation at sulfonamide (C-S bond) and amide (N-C bond) sites .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}FNO2_2S
  • Molecular Weight : 305.38 g/mol
  • IUPAC Name : this compound

Structural Features

  • The compound features a fluorinated phenyl group, which may influence its biological activity.
  • The sulfonamide moiety is known for its role in various pharmacological activities.

The exact mechanism of action for this compound has not been fully elucidated. However, compounds with similar structures often interact with specific receptors or enzymes, potentially influencing pathways related to pain modulation, inflammation, or cancer cell proliferation.

Pharmacological Studies

Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : Certain compounds in this class have shown promise in targeting cancer cell lines through apoptosis induction.
  • Anti-inflammatory Effects : Research suggests potential applications in reducing inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against human cancer cell lines, indicating that modifications in the aromatic rings could enhance activity.
  • Inhibition of Enzymatic Activity : Research has shown that similar sulfonamide compounds can inhibit carbonic anhydrase, suggesting a potential mechanism for therapeutic effects in conditions like glaucoma and edema.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, hinting at a broader therapeutic potential.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibits bacterial growthStudy 1
AnticancerInduces apoptosis in cancer cellsStudy 2
Anti-inflammatoryReduces inflammatory markersStudy 3
Enzyme inhibitionInhibits carbonic anhydraseStudy 4
NeuroprotectionProtects neurons from damageStudy 5

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